2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the reaction of piperidine with a suitable electrophile to introduce the trifluoromethyl group, followed by the addition of the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool makes it useful in drug discovery and development.
Medicine: This compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the creation of novel drugs for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Trifluoromethylated pyridines
Methoxy-substituted piperidines
Uniqueness: 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Compared to other piperidine derivatives, its trifluoromethyl group provides enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-8-9-4-6-16-7-5-9;/h1-3,9,16H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFLVXTYVXSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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